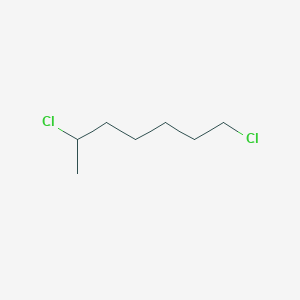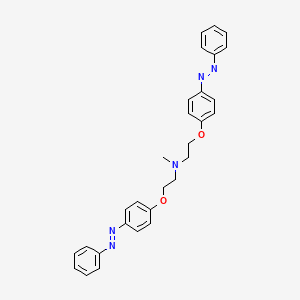![molecular formula C16H11ClI2N2O4S B13941789 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid CAS No. 535947-59-2](/img/structure/B13941789.png)
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves multiple steps:
Chlorination: The starting material, salicylic acid, is chlorinated using chlorine gas to produce 5-chlorosalicylic acid.
Methylation: The 5-chlorosalicylic acid is then methylated using dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid.
Conversion to Acid Chloride: The 5-chloro-2-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.
Formation of Carbamothioylamino Derivative: The acid chloride is reacted with thiourea to form the carbamothioylamino derivative.
Iodination: Finally, the compound is iodinated to introduce the diiodobenzoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamothioylamino group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The chloro and iodo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The carbamothioylamino group can interact with metal ions and other cofactors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxybenzoic acid: A precursor in the synthesis of the target compound.
5-Chloro-2-methoxybenzoyl chloride: An intermediate in the synthetic route.
2-[(5-Chloro-2-methoxybenzoyl)amino]benzoic acid: A related compound with similar functional groups.
Uniqueness
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is unique due to the presence of both chloro and iodo groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the carbamothioylamino moiety enhances its versatility in chemical synthesis and biological interactions.
Propriétés
Numéro CAS |
535947-59-2 |
|---|---|
Formule moléculaire |
C16H11ClI2N2O4S |
Poids moléculaire |
616.6 g/mol |
Nom IUPAC |
2-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C16H11ClI2N2O4S/c1-25-12-3-2-7(17)4-9(12)14(22)21-16(26)20-13-10(15(23)24)5-8(18)6-11(13)19/h2-6H,1H3,(H,23,24)(H2,20,21,22,26) |
Clé InChI |
GLSIWODVVQFMSR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


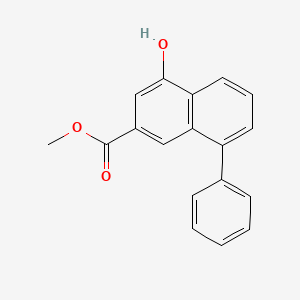

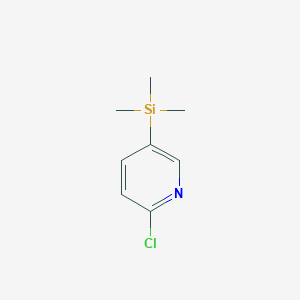


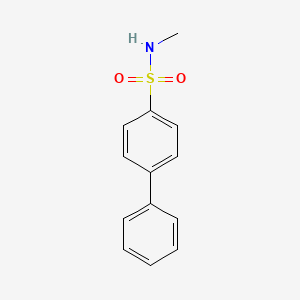
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)

